molecular formula C17H15N3O B12545359 4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline CAS No. 654650-97-2

4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline

Cat. No.: B12545359
CAS No.: 654650-97-2
M. Wt: 277.32 g/mol
InChI Key: YTISENHAALVTDL-UHFFFAOYSA-N
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Description

4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is a complex heterocyclic compound that belongs to the class of benzopyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of 1-aryl-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones. These intermediates are prepared from 4-hydroxycoumarin and arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The goal is to produce the compound efficiently and cost-effectively for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific substitution pattern and the presence of both benzopyrano and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

654650-97-2

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline

InChI

InChI=1S/C17H15N3O/c1-11-15-10-21-16-5-3-2-4-14(16)17(15)20(19-11)13-8-6-12(18)7-9-13/h2-9H,10,18H2,1H3

InChI Key

YTISENHAALVTDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=C(C=C4)N

Origin of Product

United States

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